1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one is an organic compound characterized by its complex structure, which includes a thiophene ring and a dioxaborolane moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 268.14 g/mol . The presence of the dioxaborolane group suggests potential applications in organometallic chemistry and materials science due to its boron content, which can facilitate various
Further studies would be necessary to establish specific biological effects related to this compound.
The synthesis of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one can be achieved through several methods:
The unique structure of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one lends itself to various applications:
Interaction studies involving this compound could focus on its reactivity with other chemical species, particularly in the context of:
Several compounds share structural similarities with 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one. Here are some notable examples:
These compounds highlight the versatility and potential applications of dioxaborolane derivatives while underscoring the unique features of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one due to its specific substituents and structure.
Boron esterification is pivotal for introducing the tetramethyl-1,3,2-dioxaborolane moiety into thiophene derivatives. The Miyaura borylation reaction, employing palladium catalysts and pinacol borane, is widely adopted for this purpose. For example, thiophene-2-boronic acid pinacol ester (C₁₀H₁₅BO₂S) is synthesized via Pd(0)-catalyzed coupling between 2-bromothiophene and bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 65°C. This method achieves yields exceeding 85% with catalyst loadings as low as 0.1 mol% Pd₂(dba)₃ and phosphine-based ligands (e.g., L1).
The propan-1-one group at the 2-position of the thiophene ring is typically introduced prior to boron functionalization. Friedel-Crafts acylation using propanoyl chloride and Lewis acids like AlCl₃ provides regioselective substitution at the 5-methylthiophene scaffold. Subsequent bromination at the 4-position with N-bromosuccinimide (NBS) enables Miyaura borylation to install the dioxaborolane group.
Key Reaction Conditions for Boron Esterification
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 0.1–0.5 mol% Pd₂(dba)₃ | 85–95% |
Ligand | Bulky phosphine (L1) | Enhances TOF |
Solvent | THF/H₂O (5:1) | Stabilizes Bpin |
Reaction Time | 15 min–48 h | 85–95% |
Optimizing dioxaborolane incorporation requires balancing steric and electronic factors. The Pd(0)/L1 catalyst system, as reported for thiophene-2-boronic acid pinacol ester synthesis, reduces steric hindrance around the palladium center, enabling efficient coupling even with hindered aryl bromides. For instance, reactions using 5-methyl-4-bromothiophen-2-yl propan-1-one achieve 89% yield at 65°C within 48 h, while increasing the temperature to 80°C shortens the reaction time to 15 min without compromising yield.
Solvent selection critically influences reaction efficiency. Mixed THF/water systems (5:1 v/v) enhance boronic ester stability by mitigating protodeboronation, a common side reaction in purely aqueous media. Additionally, employing potassium phosphate (K₃PO₄) as a base minimizes ligand decomposition, ensuring consistent catalytic activity over prolonged periods.
Three primary routes are evaluated for synthesizing thiophene-boronic ester derivatives:
Comparative Performance of Synthetic Routes
Method | Catalyst Loading | Time | Yield | TOF (h⁻¹) |
---|---|---|---|---|
Traditional Suzuki | 1 mol% Pd | 24–72 h | 70–80% | 30–50 |
Pd(0)/L1 System | 0.1 mol% Pd | 15 min | 85–95% | 240–340 |
Microwave-Assisted | 0.5 mol% Pd | 5 min | 80% | 960 |
The Pd(0)/L1 system outperforms others in terms of turnover frequency (TOF) and operational simplicity, making it the preferred method for large-scale synthesis.